Hinokitiol

Overview

Description

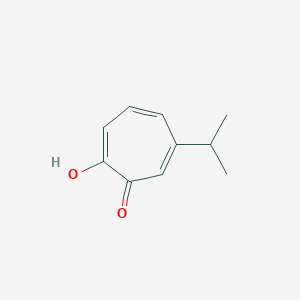

Hinokitiol (β-thujaplicin), a natural monoterpenoid troponoid, was first isolated in 1936 from Chamaecyparis taiwanensis wood by Tetsuo Nozoe . Structurally, it features a seven-membered aromatic ring with hydroxyl and isopropyl groups at positions 2 and 4, respectively, conferring unique chelating and redox properties . It is primarily found in Cupressaceae family plants and exhibits broad bioactivities, including antimicrobial, antitumor, anti-inflammatory, and iron-regulatory effects . Notably, this compound has gained attention for its dual role in addressing iron deficiency and overload syndromes by restoring cellular iron transport in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hinokitiol can be synthesized through several methods. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tropolone ring structure. The reaction typically requires a catalyst such as sulfuric acid and proceeds through a series of intermediate steps, including the formation of a cycloheptatriene derivative .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the heartwood of Cupressaceae trees. The extraction process includes steam distillation or solvent extraction, followed by purification steps like recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Hinokitiol’s conjugated π-electron system and hydroxyl group enable chelation with metal ions and participation in redox reactions. Its stability under acidic/basic conditions and resistance to conversion into catechol derivatives distinguish it from phenolic compounds . Key reactive sites include:

-

C-2 hydroxyl group : Participates in hydrogen bonding and deprotonation.

-

C-4 isopropyl group : Influences steric effects and lipophilicity.

-

Tropolone ring : Facilitates aromatic electrophilic substitution and redox cycling .

Complexation with Metal Ions

This compound acts as a bidentate ligand, forming stable complexes with transition metals through its hydroxyl and ketone oxygen atoms.

Mechanism :

-

Chelation involves deprotonation of the hydroxyl group and coordination via O⁻ and carbonyl O .

-

Iron complexes exhibit higher stability than transferrin-iron complexes, enabling iron transport across membranes .

Redox Activity and DNA Interaction

This compound-iron complexes display redox-dependent biphasic effects:

-

Pro-oxidant at low Fe²⁺:Hino ratios (<3:1): Enhances ROS generation via Fenton reactions, increasing DNA damage in HeLa cells .

-

Antioxidant at high ratios (>3:1): Suppresses ROS by sequestering labile iron .

Key Findings :

-

Complex stoichiometry dictates redox behavior: 1:1 and 1:2 Fe²⁺:Hino complexes are pro-oxidants, while 1:3 complexes are inert .

-

ROS modulation correlates with altered labile iron pool (LIP) levels .

Acid/Base Stability and Degradation Pathways

This compound resists decomposition under mild conditions but undergoes specific transformations:

Stability Notes :

-

Forms salts (e.g., sodium hinokitiolate) in alkaline media without degradation .

-

Corrodes iron-based equipment due to chelation, requiring glass/ceramic reactors .

Synthetic Reactions and By-Product Management

Industrial synthesis involves multi-step processes:

-

Alkylation : Isopropylation of cyclopentadiene to yield 1-isopropylcyclopentadiene .

-

Diels-Alder Reaction : With dihaloketenes to form bicyclic adducts .

-

Solvolysis : Adduct decomposition in hydrophilic solvents (e.g., DMF/H₂O) at 50–140°C .

Optimization Challenges :

-

High-boiling by-products form during solvolysis unless triethylamine is added incrementally .

-

Yield improves with organic acids (e.g., acetic acid) but complicates purification .

Analytical Derivatization for Quantification

This compound is quantified via HPLC after derivatization with dabsyl chloride (Dabsyl-Cl):

| Parameter | Optimal Condition | Efficiency | Source |

|---|---|---|---|

| Time | 10 min at 55°C | >98% conversion | |

| pH | 9.5 (borate buffer) | Maximal yield | |

| Detection | Visible light (450 nm) | Linear range: 1–50 µg/mL |

Chromatography : Retention time = 6.8 min; eluent = acetonitrile/water gradient .

This compound’s chemical versatility underpins its applications in metallurgy, medicine, and environmental science. Its ability to modulate metal ion bioavailability and redox states makes it a focal point for developing ionophores and chelation therapies.

Scientific Research Applications

Hinokitiol has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Used in the production of antibacterial wound dressings and as an additive in personal care products.

Mechanism of Action

Hinokitiol exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.

Anti-inflammatory Activity: Inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hinokitiol belongs to the troponoid class, which includes structurally related compounds like tropolone and functional analogs such as thymol and carvacrol. Below is a detailed comparison:

Structural Analogs: Tropolone and Other Troponoids

Tropolone

- Structure: A simpler troponoid lacking the hydroxyl and isopropyl groups of this compound .

- Bioactivity: Antimicrobial: Tropolone inhibits fungal growth at lower concentrations (2–10 μg/cm³) compared to this compound (10–100 μg/cm³) in Aspergillus cultures . Antitumor: Tropolone primarily inhibits tyrosinase and metalloproteinases, whereas this compound induces ROS-mediated apoptosis and p53-driven cell-cycle arrest in cancer cells . Lipophilicity: this compound exhibits greater lipophilicity, enhancing its membrane permeability and metal-complex stability (e.g., with transuranium elements) .

Functional Analogs: Thymol, Carvacrol, and Menthol

Antimicrobial Activity

- Key Insight: this compound’s stability and potency make it superior for dental and antimicrobial applications .

Antitumor Mechanisms

- Key Insight: this compound uniquely targets HPV oncoproteins, making it promising for HPV-associated cancers .

Research Findings and Mechanistic Insights

Antitumor Efficacy

- Ovarian Cancer: this compound (20 μM) induces S-phase arrest (45% cells) and apoptosis (24.8%) via cyclin A/E downregulation and caspase-3 activation . It also inhibits autophagy by activating mTOR, enhancing cytotoxicity in SKOV3 cells .

- Endometrial Cancer: At 100 μM, this compound upregulates Bax/Bcl-2 ratio and LC3B, triggering ROS-mediated apoptosis .

- Hepatoma : Reduces metastasis by suppressing MMP-2/9 and uPA via NF-κB and PI3K/Akt pathways .

Iron Homeostasis

Biological Activity

Hinokitiol, a natural monoterpenoid phenol derived from the heartwood of various trees, particularly Calocedrus formosana, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and hepatoprotective effects, supported by relevant studies and data.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a wide range of pathogenic bacteria and fungi. Research indicates that its minimum inhibitory concentration (MIC) values range significantly, demonstrating effectiveness against various strains:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 164 |

| Candida albicans | 50 |

This compound's mechanism involves disrupting microbial membranes and inhibiting biofilm formation, making it a promising candidate for treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell types. Notably, this compound reduces the activation of the NF-κB signaling pathway, which is crucial in inflammation:

- Study Findings :

- At concentrations of 100 μM, this compound significantly decreased mRNA levels of IL-8 (58.77%), IL-6 (64.64%), and IL-1β (54.19%) in human corneal epithelial cells .

- In chondrocytes, this compound inhibited IL-1β-stimulated matrix metalloproteinases (MMPs) in a dose-dependent manner while promoting collagen synthesis .

Anticancer Properties

This compound has shown promising anticancer effects across various cancer types by inducing apoptosis and inhibiting cell proliferation:

- Reactive Oxygen Species (ROS) Production : this compound treatment leads to increased ROS levels in cancer cells, triggering apoptotic pathways .

- Cell Cycle Arrest : It induces cell cycle arrest in S phase and promotes autophagy in lung adenocarcinoma cells .

- Apoptotic Markers : Increased expression of cleaved PARP and active caspase-3 indicates enhanced apoptosis upon this compound treatment .

Case Studies

- In endometrial cancer cell lines (Ishikawa, HEC-1A, KLE), this compound reduced cell viability significantly at concentrations starting from 5 μM after 48 hours .

- In lung adenocarcinoma cells resistant to EGFR-TKI therapy, this compound induced DNA damage and autophagy while overcoming resistance mechanisms .

Hepatoprotective Effects

Research has indicated that this compound possesses hepatoprotective properties. It mitigates liver damage induced by toxins through its antioxidant effects and regulation of inflammatory pathways:

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Hinokitiol’s antimicrobial efficacy in vitro?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Include solvent controls (e.g., DMSO) and reference antibiotics (e.g., penicillin, streptomycin) to validate results. Ensure standardized inoculum preparation (e.g., 1–5 × 10⁵ CFU/mL) and incubation conditions (e.g., 37°C, 18–24 hours). Replicate experiments at least three times to ensure statistical robustness .

Q. How can researchers ensure reproducibility in this compound-related cell proliferation assays?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including detailed documentation of cell lines (origin, passage number), culture conditions (e.g., serum concentration, growth media), and this compound treatment parameters (concentration range, exposure time). Use positive controls (e.g., PDGF-BB for vascular smooth muscle cell proliferation) and validate results via multiple assays (e.g., MTT, BrdU incorporation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, lab coat, goggles), avoid dust formation, and ensure local exhaust ventilation. Store this compound at -20°C in sealed containers. For spills, absorb with inert material (e.g., quartz sand) and dispose of waste per local regulations. Include safety data in supplementary materials for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action when studies report divergent signaling pathways?

- Methodological Answer : Employ orthogonal validation techniques. For example, if conflicting data exist on kinase inhibition (e.g., ERK1/2 vs. p53/p21 pathways), combine phosphoproteomic analysis with RNA sequencing to map signaling cascades. Use selective inhibitors (e.g., p53 siRNA) to isolate pathway contributions. Replicate experiments in multiple cell lines to rule out cell-specific effects .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy against biofilm-forming pathogens?

- Methodological Answer : Utilize chronic wound or catheter-associated infection models in rodents. For example, inoculate mice with methicillin-resistant Staphylococcus aureus (MRSA) biofilms and administer this compound via topical gels or systemic delivery. Quantify bacterial load via CFU counts and biofilm integrity via confocal microscopy. Include sham-treated controls and assess toxicity via histopathology .

Q. How to design a study comparing this compound’s synergistic effects with conventional antibiotics against multidrug-resistant bacteria?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Define synergy as FICI ≤0.5. Validate findings with time-kill curves and in vivo efficacy trials. For statistical analysis, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups. Publish raw data and computational scripts in supplementary materials .

Q. What strategies mitigate batch-to-batch variability in this compound sourcing for long-term studies?

- Methodological Answer : Source this compound from suppliers providing certificates of analysis (CoA) with HPLC purity (>98%) and NMR spectral data. Pre-test each batch using standardized assays (e.g., antimicrobial disk diffusion). Document supplier details (city, country) and lot numbers in methods sections to enhance reproducibility .

Q. Data Analysis & Reporting

Q. How should researchers address negative or inconclusive results in this compound studies?

- Methodological Answer : Follow the "ARRIVE guidelines" for preclinical reporting. Clearly describe experimental limitations (e.g., narrow concentration ranges, unaccounted cytotoxicity). Use equivalence testing or Bayesian statistics to distinguish true null effects from methodological flaws. Publish negative results in repositories like Zenodo to reduce publication bias .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in time-course experiments?

- Methodological Answer : Apply mixed-effects models to account for repeated measures. Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For longitudinal data, perform survival analysis or Kaplan-Meier estimates. Provide raw datasets and code for peer validation .

Q. Ethical & Translational Considerations

Q. How to align this compound research with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer : Conduct pilot studies to assess feasibility (e.g., compound stability, bioavailability). Prioritize research gaps (e.g., this compound’s impact on Gram-negative efflux pumps). Address ethical concerns via IACUC-approved protocols for animal studies. Frame relevance around antimicrobial resistance (AMR) mitigation .

Properties

IUPAC Name |

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWUEFKEXZQKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | hinokitiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hinokitiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043911 | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.00 °C. @ 10.00 mm Hg | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.2 mg/mL at 25 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-44-5 | |

| Record name | Hinokitiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Thujaplicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hinokitiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-THUJAPLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 - 52.5 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.